[(4-Bromonaphthyl)sulfonyl]benzylamine
Description
Structure
3D Structure
Properties
CAS No. |
420808-69-1 |
|---|---|
Molecular Formula |
C17H14BrNO2S |
Molecular Weight |
376.3g/mol |
IUPAC Name |
N-benzyl-4-bromonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H14BrNO2S/c18-16-10-11-17(15-9-5-4-8-14(15)16)22(20,21)19-12-13-6-2-1-3-7-13/h1-11,19H,12H2 |
InChI Key |
ZOPVLQSXAJYXDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromonaphthyl Sulfonyl Benzylamine and Advanced Intermediates
Strategies for the Preparation of 4-Bromonaphthalene Sulfonyl Precursors
The synthesis of the arylsulfonyl portion of the target molecule, specifically 4-bromonaphthalene-1-sulfonyl chloride, is a critical undertaking that begins with the regioselective functionalization of the naphthalene (B1677914) core.
Selective Bromination Techniques for Naphthalene Systems
The initial step involves the synthesis of 1-bromonaphthalene (B1665260), the precursor to the sulfonyl chloride. Naphthalene undergoes electrophilic substitution preferentially at the α-position (C1 or C4) due to the greater resonance stabilization of the resulting carbocation intermediate compared to substitution at the β-position.
One of the most direct methods for synthesizing 1-bromonaphthalene is the treatment of naphthalene with molecular bromine (Br₂). wikipedia.org A well-documented procedure involves reacting naphthalene with bromine in a solvent such as carbon tetrachloride. orgsyn.org This reaction proceeds via electrophilic aromatic substitution, yielding 1-bromonaphthalene as the major product. A typical laboratory-scale synthesis achieves a yield of 72-75% after purification by vacuum distillation. orgsyn.org An alternative, greener approach utilizes hydrobromic acid and hydrogen peroxide with industrial naphthalene in a biphasic system with dichloroethane, reacting at 40-45°C. google.com
For substituted naphthalenes, N-bromosuccinimide (NBS) is a common and effective brominating agent that offers high regioselectivity. For instance, the bromination of 1-methylnaphthalene (B46632) with NBS in acetonitrile (B52724) at temperatures between 0-25°C selectively yields 4-bromo-1-methylnaphthalene, demonstrating the directing effect of the existing substituent and the utility of NBS for controlled bromination. google.com While this specific example starts with a substituted naphthalene, it underscores the principles of regioselectivity in the naphthalene system.
| Method | Reagents | Solvent | Key Conditions | Yield | Reference(s) |
| Direct Bromination | Naphthalene, Bromine (Br₂) | Carbon Tetrachloride | Gentle warming, extended reaction time (12-15 hours) | 72-75% | orgsyn.org |
| Oxidative Bromination | Naphthalene, Hydrobromic Acid, Hydrogen Peroxide | Dichloroethane/Water | 40-45°C | High | google.com |
| NBS Bromination | 1-Methylnaphthalene, N-Bromosuccinimide (NBS) | Acetonitrile | 0-25°C | High | google.com |
Synthesis of Naphthalene Sulfonyl Halides and Related Electrophiles
With 1-bromonaphthalene in hand, the next step is the introduction of a sulfonyl chloride group at the 4-position. The bromo-substituent is an ortho-, para-director, and the sterically less hindered 4-position is the favored site for further electrophilic substitution.
A primary method for this transformation is direct chlorosulfonylation . This involves the reaction of 1-bromonaphthalene with an excess of chlorosulfonic acid (ClSO₃H). The reaction is a direct electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid. This method is powerful but can be aggressive, requiring careful control of reaction conditions to avoid side reactions. durham.ac.uk
Another powerful and regiochemically precise method is the Sandmeyer-type reaction . This approach begins with a different precursor, 4-bromo-1-naphthylamine. The amine is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then treated with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) catalyst to yield the desired 4-bromonaphthalene-1-sulfonyl chloride. durham.ac.ukacs.org Modern variations of this procedure utilize thionyl chloride as a convenient source of sulfur dioxide in an aqueous medium, which can improve safety and scalability. acs.orgresearchgate.net
More contemporary methods offer alternatives to these classical routes. A palladium-catalyzed approach allows for the conversion of arylboronic acids into arylsulfonyl chlorides. nih.gov To utilize this method, one would first need to synthesize 4-bromo-1-naphthaleneboronic acid from 1-bromonaphthalene, which can then be coupled under palladium catalysis to generate the sulfonyl chloride.
Efficient Synthesis of Benzylamine (B48309) and its Analogs
Benzylamine serves as the nucleophilic component in the final sulfonamide bond formation. Its synthesis can be achieved through several established routes.
Reductive Amination and Other Conventional Routes to Benzylamines
Reductive amination is the most common and versatile method for synthesizing benzylamine. This reaction typically involves the condensation of benzaldehyde (B42025) with ammonia (B1221849) to form an intermediate imine (benzylideneimine), which is then reduced in situ to the corresponding primary amine. A variety of reducing agents and catalytic systems can be employed.
Catalytic hydrogenation using molecular hydrogen (H₂) over metal catalysts is a widely used industrial method. Catalysts such as Raney® Nickel, ruthenium on carbon (Ru/C), or platinum-based systems are effective. google.comresearchgate.net For example, a simple and effective system uses a ruthenium catalyst, RuCl₂(PPh₃)₃, with ammonia and hydrogen gas to convert a wide range of aldehydes, including benzaldehyde, into primary amines with good to excellent yields (up to 95% for benzylamine). google.com However, depending on the reaction conditions and catalyst, the formation of the secondary amine, dibenzylamine, can be a significant side reaction. nih.gov
Alternative, non-hydrogenation-based reduction methods are also common. The reduction of hydrobenzamides, which are formed from the condensation of three equivalents of an aromatic aldehyde with two equivalents of ammonia, using a reducing agent like sodium borohydride (B1222165) in methanol (B129727) can produce a mixture of primary and secondary benzylamines. durham.ac.uk
| Method | Carbonyl Source | Nitrogen Source | Catalyst/Reducing Agent | Yield of Benzylamine | Reference(s) |
| Catalytic Reductive Amination | Benzaldehyde | Ammonia, H₂ | RuCl₂(PPh₃)₃ | up to 95% | google.com |
| Catalytic Reductive Amination | Benzaldehyde | Ammonia, H₂ | Raney® Ni, Ru/C, etc. | Variable | researchgate.net |
| Reduction of Hydrobenzamide (B1588721) | Benzaldehyde (forms hydrobenzamide in situ) | Aqueous Ammonia | Sodium Borohydride | Forms mixture with secondary amine | durham.ac.uk |
Formation of the Sulfonamide Bond in [(4-Bromonaphthyl)sulfonyl]benzylamine
The final step in the synthesis is the creation of the robust sulfonamide linkage, which defines the core structure of the target molecule.
Condensation Reactions between Sulfonyl Halides and Primary Amines
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a fundamental and highly reliable transformation in organic synthesis. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide.
The reaction is typically carried out by combining 4-bromonaphthalene-1-sulfonyl chloride with benzylamine in a suitable solvent, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. This type of reaction is the basis of the classical Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines. researchgate.net The synthesis of analogous N-benzyl sulfonamides, such as N-benzyl-4-methylbenzenesulfonamide, proceeds efficiently under these conditions, highlighting the general applicability of this method. The robustness and high yields associated with this condensation make it an ideal concluding step for the synthesis of this compound.
Alternative Sulfonamide Synthesis Approaches (e.g., utilizing hypervalent iodine reagents)
Conventional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.org However, alternative approaches are continually being explored to overcome challenges such as harsh reaction conditions or the use of toxic reagents associated with traditional methods. acs.org One such advanced methodology involves the use of hypervalent iodine reagents for the formation of the S-N bond.
Research into the reactivity of hypervalent iodine(III) reagents (HIRs) has opened new pathways for electrophilic amination. acs.org A plausible, albeit not yet specifically documented for this compound, alternative synthesis for this compound can be proposed based on established reactivity patterns. This method would involve the reaction of a hypervalent iodine reagent bearing a benzylamine group with an in situ-generated sulfenate salt. acs.orgrsc.org
The key steps in this proposed synthesis would be:
Formation of the Sulfenate Salt: The required sodium 4-bromonaphthalene-1-sulfenate intermediate would be generated from a suitable precursor, such as 4-bromonaphthalene-1-sulfonyl chloride.
Reaction with a Hypervalent Iodine Reagent: A hypervalent iodine(III) reagent featuring a benzylamine ligand, such as a derivative of a benziodoxolone, would be introduced. acs.orgrsc.org The electrophilic nature of the iodine center facilitates the transfer of the benzylamino group to the nucleophilic sulfur of the sulfenate salt.
This approach capitalizes on the unique reactivity of hypervalent iodine compounds to achieve S-N bond formation, potentially under milder conditions than traditional methods. acs.org Studies on analogous systems have demonstrated the feasibility of synthesizing various sulfonamides with yields reaching up to 52% through this pathway. acs.orgrsc.org The proposed mechanism may proceed through a radical pathway. acs.org This methodology represents a modern alternative to classical sulfonamide synthesis, leveraging the group-transfer capabilities of hypervalent iodine chemistry. rsc.org
Purification and Isolation Protocols for Target Compound Synthesis
The effective purification and isolation of the final product are critical to ensure high purity. For sulfonamides like this compound, two primary methods are widely employed: column chromatography and recrystallization.
Silica (B1680970) Gel Column Chromatography: This is a standard and highly effective technique for purifying sulfonamides from reaction mixtures. nih.gov The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent (like petroleum ether or hexanes) and a polar solvent (like ethyl acetate), is then passed through the column. nih.govnih.gov The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (solvent system). The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure compound. nih.govnsf.gov
Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude solid is dissolved in a hot solvent or solvent mixture until saturation is reached. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). libretexts.org The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonamides, which contain both polar (sulfonamide group) and non-polar (aromatic rings) moieties, a mixed solvent system, such as ethanol (B145695) and water, can be particularly effective. libretexts.org In some cases, using specific alcohols like propanol (B110389) or isopropanol (B130326) has been shown to yield high recoveries of pure, free-flowing crystals. google.com
The following table summarizes the key aspects of these purification protocols.
Interactive Data Table: Purification Protocols for this compound
| Protocol | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase (Solvent System) | Key Considerations |
| Silica Gel Chromatography | Differential adsorption | Silica Gel | Graded mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | Effective for separating compounds with different polarities. Requires careful selection of the eluent system. nih.govnih.gov |
| Recrystallization | Differential solubility | N/A | Single solvent or a binary solvent mixture (e.g., Ethanol/Water, Propanol) | The choice of solvent is critical for yield and purity. Slow cooling promotes the formation of larger, purer crystals. libretexts.orggoogle.com |
Following purification, the identity and purity of this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Bromonaphthyl Sulfonyl Benzylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) environments within a molecule. For [(4-Bromonaphthyl)sulfonyl]benzylamine, NMR data provides precise information about the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on both the naphthalene (B1677914) and benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyl group and the N-H proton of the sulfonamide. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom. A singlet corresponding to the protons of the primary amine group would typically appear in related primary amine structures. rsc.org The aromatic protons of similar sulfonamide derivatives typically show signals in the region between 6.51 and 7.70 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms directly attached to the bromine and the sulfonyl group on the naphthalene ring are expected to be significantly deshielded. The carbonyl carbon in related amide structures typically appears around 169.4 ppm. rsc.org Aromatic carbons in similar derivatives show signals in a broad region between 111.83 and 160.11 ppm. rsc.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of this compound. bas.bg
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous compounds and general spectroscopic principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~8.8 - 10.2 (singlet) | - |
| Benzyl CH₂ | ~4.3 (doublet) | ~45 |
| Naphthyl C1 | - | ~135 |
| Naphthyl C2 | ~7.8 (doublet) | ~128 |
| Naphthyl C3 | ~7.6 (triplet) | ~129 |
| Naphthyl C4-Br | - | ~125 |
| Naphthyl C5 | ~8.2 (doublet) | ~130 |
| Naphthyl C6 | ~7.7 (triplet) | ~127 |
| Naphthyl C7 | ~7.9 (doublet) | ~124 |
| Naphthyl C8 | ~8.5 (doublet) | ~134 |
| Naphthyl C9 | - | ~132 |
| Naphthyl C10 | - | ~138 |
| Benzyl C1' | - | ~137 |
| Benzyl C2'/C6' | ~7.3 (doublet) | ~128 |
| Benzyl C3'/C5' | ~7.4 (triplet) | ~129 |
| Benzyl C4' | ~7.3 (triplet) | ~128 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition and exact molecular weight.
The fragmentation of sulfonamides under mass spectrometric conditions often involves complex rearrangements. nih.gov Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and loss of the sulfonyl group (SO₂). nih.govlibretexts.org The presence of the bromine atom would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.
Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on general fragmentation patterns of sulfonamides.
| Fragment | Predicted m/z | Interpretation |
| [M+H]⁺ | 390/392 | Molecular ion peak (with Br isotopes) |
| [M-SO₂]⁺ | 326/328 | Loss of sulfur dioxide |
| [C₁₀H₆BrSO₂]⁺ | 285/287 | 4-Bromonaphthylsulfonyl cation |
| [C₇H₈N]⁺ | 106 | Benzylaminium ion |
| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |
| [C₁₀H₆Br]⁺ | 205/207 | Bromonaphthyl cation |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent bands would be associated with the sulfonamide group. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretch of the sulfonamide would appear as a sharp to moderately broad band around 3200-3300 cm⁻¹. The S-N stretching vibration is typically observed in the 914–895 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl CH₂ group would appear just below 3000 cm⁻¹. msu.edu The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound Data based on typical IR absorption frequencies for functional groups. msu.edulibretexts.orgvscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Sulfonamide) | Stretch | 3200 - 3300 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| S=O (Sulfonyl) | Asymmetric Stretch | 1320 - 1350 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1140 - 1170 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| S-N | Stretch | 895 - 915 | Medium |
| C-Br | Stretch | 500 - 700 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene and benzene (B151609) chromophores.
Naphthalene derivatives typically exhibit multiple absorption bands in the UV region. nih.govscholarsresearchlibrary.com The presence of the bromine atom and the sulfonyl group on the naphthalene ring, as well as the benzyl group, will influence the position and intensity of these bands due to their electronic effects. The electronic transitions are generally of the π → π* type. For instance, studies on 2-bromonaphthalene-1,4-dione (B50910) have shown distinct UV-Vis spectra. researchgate.net
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent Predicted data based on UV-Vis spectra of related aromatic compounds.
| λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |
| ~220-230 | High | π → π | Naphthalene |
| ~280-290 | Moderate | π → π | Naphthalene |
| ~320-330 | Low | π → π | Naphthalene |
| ~260-270 | Low | π → π | Benzene |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating it from any impurities or by-products. researchgate.netnih.govmdpi.comwu.ac.thmdpi.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.
The purity of the synthesized compound would be assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity sample would show a single, sharp, and symmetrical peak. HPLC can also be coupled with a mass spectrometer (LC-MS) to provide mass information for each separated component, further aiding in the identification of any impurities. nih.gov
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromonaphthyl Sulfonyl Benzylamine Derivatives
Design Principles for Systematic Structural Modifications of the [(4-Bromonaphthyl)sulfonyl]benzylamine Core
The systematic structural modification of the this compound core is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core scaffold presents several key regions amenable to modification: the 4-bromonaphthyl moiety, the sulfonamide linkage, and the benzylamine (B48309) phenyl ring along with its methylene (B1212753) bridge.
Key design principles include:
Bioisosteric Replacement: Substituting functional groups with others that have similar steric and electronic properties to improve biological activity or metabolic stability. For instance, the bromine atom could be replaced with other halogens or small lipophilic groups.
Conformational Constraint: Introducing rigid elements or bulky groups to lock the molecule into a specific, biologically active conformation. This can enhance binding affinity and selectivity for a biological target.
Pharmacophore Elucidation: Identifying the essential structural features responsible for the molecule's activity. Modifications are then made to enhance these interactions.
Solubility and Lipophilicity Modulation: Altering substituents to fine-tune the compound's solubility and lipophilicity (logP), which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
Impact of Substitutions on the 4-Bromonaphthyl Moiety on Molecular Function
The position and nature of substituents on the naphthyl ring can dramatically alter the electronic distribution and steric profile of the molecule.
Halogen Substitution: The bromine atom at the 4-position is an electron-withdrawing group via induction and can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The replacement of bromine with other halogens (F, Cl, I) would systematically vary both the size and electronic influence at this position. For instance, fluorine is a smaller, more electronegative atom, while iodine is larger and more polarizable. These changes can affect binding affinity and selectivity. Studies on other aromatic systems have shown that such substitutions can modulate the physicochemical properties of molecules nih.gov.
The following table summarizes the potential effects of different substituents on the naphthyl ring:
| Substituent | Position | Expected Electronic Effect | Potential Impact on Molecular Function |
| -F | 4 | Strong electron-withdrawing (inductive) | Altered binding affinity, potential for hydrogen bonding |
| -Cl | 4 | Electron-withdrawing (inductive) | Similar to bromo, with smaller size |
| -I | 4 | Less electron-withdrawing, more polarizable | Enhanced potential for halogen bonding, increased lipophilicity |
| -CH3 | Various | Electron-donating (inductive and hyperconjugation) | Increased lipophilicity, potential steric effects |
| -OCH3 | Various | Electron-donating (resonance), electron-withdrawing (inductive) | Can form hydrogen bonds, alters electronic landscape |
| -NO2 | Various | Strong electron-withdrawing (resonance and inductive) | Significantly alters electronic properties, potential for specific interactions |
Influence of Modifications within the Sulfonamide Linkage on Conformational Preferences and Reactivity
Modifications to the sulfonamide linkage are less common than substitutions on the aromatic rings but can have significant effects:
N-Alkylation/N-Arylation: Replacing the hydrogen on the sulfonamide nitrogen with an alkyl or aryl group would significantly alter the hydrogen-bonding capability and steric bulk around the linkage. This can impact both target binding and metabolic stability.
Bioisosteric Replacement: The sulfonamide group can be replaced with other linkers such as an amide or a reversed sulfonamide. These changes would alter the bond angles, polarity, and hydrogen bonding patterns, likely leading to different conformational preferences and biological activities. The conformational preferences of sulfonamides are known to be important in drug design researchgate.net.
Research has shown that the stability of sulfonamide rotamers is strongly dependent on the hybridization of the sulfonamide nitrogen researchgate.net. The rotational barriers in sulfonamides can arise from energetic penalties, which can be influenced by substituents researchgate.net.
Structure-Property Modulations by Variations on the Benzylamine Phenyl Ring and Methylene Bridge
The benzylamine portion of the molecule also offers rich opportunities for SAR and SPR studies.
Phenyl Ring Substitutions: Similar to the naphthyl moiety, substituting the phenyl ring of the benzylamine group with various electron-donating or electron-withdrawing groups can fine-tune the electronic properties and create opportunities for additional interactions with a biological target. The potency of related benzylamine derivatives has been shown to be strongly dependent on the nature and position of substituents nih.gov. For example, a series of benzylamine derivatives showed that 4-fluoro and 4-chloro substitutions resulted in impressive anticancer activities in vitro researchgate.net.
Methylene Bridge Modifications: The methylene bridge (-CH2-) provides flexibility, allowing the two aromatic moieties to adopt various spatial orientations. Replacing one or both hydrogen atoms with alkyl groups would introduce steric hindrance and restrict this flexibility, potentially locking the molecule in a more active conformation. Replacing the methylene group with other linkers, such as an oxygen atom (ether linkage) or a carbonyl group (ketone linkage), would drastically change the geometry and electronic nature of the connection between the phenyl ring and the sulfonamide nitrogen.
The following table illustrates potential modifications to the benzylamine moiety:
| Modification Location | Type of Modification | Expected Effect |
| Phenyl Ring | Introduction of -OH, -NH2 | Increased polarity, potential for hydrogen bonding |
| Phenyl Ring | Introduction of -CF3, -Cl | Increased lipophilicity, altered electronic properties |
| Methylene Bridge | Replacement with C=O | Increased rigidity, introduction of a hydrogen bond acceptor |
| Methylene Bridge | Introduction of a methyl group | Increased steric bulk, restricted rotation |
Correlation of Molecular Topology and Electronic Parameters with Observed Research Outcomes
To establish a quantitative structure-activity relationship (QSAR), various molecular descriptors related to topology and electronic parameters can be calculated and correlated with experimental data. QSAR models are valuable tools in rational drug design for predicting the activity of novel compounds frontiersin.org.
Topological Descriptors: These are numerical values that describe the size, shape, and branching of a molecule. Indices such as the Wiener index, Zagreb indices, and Balaban index can be used to quantify the molecular topology frontiersin.org. Studies on sulfonamides have utilized such topological indices to build QSPR models for various physicochemical properties researchgate.net.
Electronic Parameters: Quantum chemical calculations can provide a wealth of information about the electronic properties of the molecules. Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges can be correlated with biological activity. For sulfonamides, a relationship has been found between electronic structure and bacteriostatic activity nih.gov.
A hypothetical QSAR study on this compound derivatives might yield an equation like:
Biological Activity = c0 + c1(logP) + c2(HOMO energy) + c3*(Wiener Index)
Where the coefficients (c0, c1, c2, c3) are determined by statistical analysis of a set of synthesized and tested compounds. Such models can then be used to predict the activity of yet-unsynthesized derivatives, guiding further synthetic efforts.
Computational and Theoretical Investigations into 4 Bromonaphthyl Sulfonyl Benzylamine
Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Spectroscopic Predictions
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. For sulfonamides, these methods are frequently used to understand their electronic characteristics, which are crucial for their reactivity and biological activity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a compound like [(4-Bromonaphthyl)sulfonyl]benzylamine, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine its most stable conformation (optimized geometry). mdpi.com
Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. In studies of similar sulfonamides, these values are key predictors of activity. nih.govmdpi.com For example, in a study of thiazole-bearing sulfonamides, the HOMO was typically located on the more electron-rich parts of the molecule, while the LUMO was distributed over the electron-deficient regions. mdpi.com A Molecular Electrostatic Potential (MESP) map would further visualize these characteristics, showing negative potential (red/orange) around electronegative atoms like oxygen and nitrogen, and positive potential (blue) around acidic protons, such as the N-H of the sulfonamide group. mdpi.com
Table 1: Representative DFT-Calculated Properties for Aromatic Sulfonamide Analogs
| Property | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 to -3.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |
Note: These values are illustrative and derived from studies on various aromatic sulfonamides. The exact values for this compound would require a specific calculation.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of a molecule over time. An MD simulation of this compound, likely run for a duration of 100 nanoseconds in a simulated aqueous environment, would reveal its conformational flexibility. mdpi.com The simulation would track the movements of all atoms, governed by a force field like OPLS3e or CHARMM36m. mdpi.comnih.gov
Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, one would expect significant flexibility around the S-N bond and the bond connecting the benzyl (B1604629) group, allowing the bulky naphthyl and benzyl moieties to adopt various orientations. Such simulations are crucial when studying how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. mdpi.com
In Silico Ligand-Target Interaction Modeling (Molecular Docking and Binding Site Analysis)
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein. rjb.ro This method is central to drug discovery for predicting the affinity and orientation of a compound in a binding pocket. nih.gov
Prediction of Binding Modes with Hypothesized Biological Macromolecules
Given the structural features of this compound, potential biological targets could include enzymes like carbonic anhydrases, protein kinases, or bacterial enzymes such as dihydropteroate (B1496061) synthase (DHPS), which are common targets for sulfonamides. mdpi.comnih.govnih.gov
A molecular docking study would involve placing the 3D structure of the compound into the defined active site of a target protein. The docking algorithm would then generate multiple possible binding poses and score them based on factors like intermolecular forces. For a sulfonamide, key interactions typically involve hydrogen bonds from the -SO2NH- group to polar residues in the active site. researchgate.net The aromatic rings (naphthalene and benzyl) could form pi-pi stacking or hydrophobic interactions with corresponding residues. The bromine atom on the naphthyl ring could participate in halogen bonding, a specific and directional non-covalent interaction.
Table 2: Illustrative Molecular Docking Results for a Sulfonamide Analog with a Protein Kinase Target
| Parameter | Example Value | Interpretation |
|---|---|---|
| Docking Score (kcal/mol) | -8.1 | A lower score indicates a more favorable predicted binding affinity. nih.gov |
| Key Interacting Residues | Arg63, Ser219 | Specific amino acids predicted to form bonds with the ligand. researchgate.net |
Note: This data is based on a study of a different sulfonamide with the DHPS enzyme and serves as an example of typical docking output. nih.govresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development for Rational Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.gov These models are invaluable for designing new, more potent molecules. A QSAR study on a series of this compound analogs would involve calculating a wide range of "molecular descriptors" for each compound. These can include electronic (e.g., HOMO/LUMO energies), topological, and geometrical descriptors. nih.gov
Statistical methods, such as multiple linear regression, are then used to create an equation that links these descriptors to an experimentally measured activity (like an IC50 value). nih.gov A robust QSAR model, indicated by high R² and R²cv values, can then be used to predict the activity of new, unsynthesized derivatives, guiding the rational design of more effective compounds. nih.gov
Mechanistic Computational Studies for Understanding Reaction Pathways and Biological Processes
Computational chemistry can also be used to model the step-by-step mechanism of chemical reactions or biological processes. For instance, DFT calculations can be employed to map the energy profile of a reaction, identifying transition states and intermediates. This can be applied to understand the synthesis of this compound, which is typically formed by reacting 4-bromonaphthalene-1-sulfonyl chloride with benzylamine (B48309). researchgate.net Computational studies can clarify the energetics of this nucleophilic substitution, confirming the most likely pathway.
Furthermore, if the compound is found to be an enzyme inhibitor, computational methods can elucidate its mechanism of action. For example, by modeling the interaction of the compound within the enzyme's active site, researchers can understand how it interferes with the natural substrate, providing a detailed, atomistic view of its inhibitory effect. nih.gov
Chemical Reactivity and Applications in Organic Synthesis of this compound and Related Scaffolds
The compound this compound, also known as N-benzyl-4-bromonaphthalene-1-sulfonamide, is a versatile scaffold in organic synthesis. Its structure incorporates several key functional groups that can be selectively targeted for chemical modification: a reactive bromo-substituted naphthalene (B1677914) ring, a sulfonamide linkage with an acidic proton, and a benzylamine moiety. This combination allows the molecule to serve as a valuable precursor for a wide range of more complex chemical structures, including pharmacologically relevant heterocycles and polyaromatic systems.
Exploration of Non Clinical Biological Activities and Mechanistic Insights
Investigation of Enzyme Inhibition Profiles
There is no available information from the conducted searches regarding the characterization of inhibitory potency, selectivity, or the mechanism of action of [(4-Bromonaphthyl)sulfonyl]benzylamine against enzymes such as alpha-glucosidase, acetylcholinesterase, or monoamine oxidase B (MAO-B).
Characterization of Inhibitory Potency and Selectivity against Relevant Enzymes (e.g., alpha-glucosidase, acetylcholinesterase, MAO-B)
No studies were found that evaluated the IC₅₀ values or selectivity of this compound against the specified enzymes.
Enzymatic Kinetic Studies to Elucidate Inhibition Mechanisms
No data from enzymatic kinetic studies, such as Lineweaver-Burk plots, are available to determine the inhibition mechanism of this compound.
Receptor Antagonism and Agonism Studies in In Vitro Systems (e.g., P2X4R)
There is no information available concerning the interaction of this compound with any receptors, including the P2X4 receptor.
Ligand Binding Assays and Functional Cell-Based Assays (Non-Human Cells)
No ligand binding or functional cell-based assay data for this compound have been reported in the scientific literature reviewed.
Assessment of Antimicrobial Efficacy
No studies were identified that assessed the antimicrobial properties of this compound.
Evaluation against Bacterial and Fungal Strains (In Vitro Studies)
There is no available data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against any bacterial or fungal strains.
Molecular Interaction Studies with Biological Macromolecules (e.g., DNA binding)7.5. Cellular Pathway Modulation Studies (non-clinical mechanistic investigations)
No research findings, data tables, or detailed discussions on the specified topics for this compound could be located. The compound itself is not documented in the context of the requested biological investigations.
Future Research Directions and Advanced Methodological Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and activity prediction of novel sulfonamide derivatives. Computational methods are already widely used to predict the binding modes and affinity of small molecules to target proteins or nucleic acids. nih.gov For instance, molecular docking can identify potential drug candidates that may bind specifically to a target and modulate its activity. nih.gov
Future approaches will leverage AI to move beyond simple docking studies. AI and ML algorithms can analyze vast datasets of existing sulfonamide compounds to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. nih.govnih.gov These models can predict the biological activity, toxicity, and pharmacokinetic profiles of hypothetical molecules like [(4-Bromonaphthyl)sulfonyl]benzylamine before they are ever synthesized, dramatically accelerating the discovery process. starmind.ai By sharing data and results during this preclinical stage, research efforts can become more efficient and cost-effective. starmind.ai
| Feature | Traditional Approach | AI-Driven Approach |
| Initial Screening | High-throughput screening of large physical compound libraries. | In silico screening of vast virtual libraries; generative models create novel structures. |
| Hit-to-Lead Optimization | Iterative synthesis and testing based on chemists' intuition and established SAR. | ML models predict potency and ADMET properties to guide synthetic efforts. |
| Data Analysis | Manual analysis of experimental data. | Automated analysis of high-dimensional data to uncover complex patterns. |
| Time & Cost | Time-consuming and resource-intensive. | Accelerated timelines and reduced costs by minimizing unnecessary synthesis and testing. starmind.ai |
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of sulfonamides is an area ripe for the application of green chemistry principles. Traditional methods for creating sulfonamides often involve the use of toxic organic solvents like dichloromethane or DMF and highly reactive reagents such as sulfonyl chlorides. researchgate.net There is a strong impetus to develop more environmentally benign synthetic routes.
Recent advancements have focused on several key areas:
Eco-Friendly Solvents: The use of water as a "green" solvent has been shown to be effective for sulfonamide synthesis, often in the presence of a simple base like sodium carbonate to act as an HCl scavenger. mdpi.com This approach eliminates the need for volatile and toxic organic solvents. researchgate.netmdpi.com
Flow Chemistry: Continuous flow synthesis offers a safer, more efficient, and easily scalable method for producing sulfonamides, minimizing waste and improving reaction control. acs.org
Alternative Reagents: Research is exploring the use of more stable and less hazardous starting materials, such as sodium arylsulfinates, to replace traditional sulfonyl chlorides. researchgate.net
Energy Efficiency: Methodologies like ultrasound-assisted or microwave synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
These sustainable practices, including the use of recyclable and biodegradable solvents like polyethylene glycol 400 (PEG 400), can dramatically reduce the environmental impact of producing compounds such as this compound. acs.org A general, mild, and environmentally friendly method for synthesizing sulfonamides in sustainable solvents has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant. rsc.orgresearchgate.net
Exploration of Materials Science Applications beyond Biomedical Contexts
While sulfonamides are primarily known for their medicinal applications, their unique chemical structures lend themselves to materials science. wikipedia.orgajchem-b.comajchem-b.comdrugs.comresearchgate.netijpsjournal.comfrontiersrj.com The naphthalenesulfonamide scaffold, in particular, has shown promise in the development of novel functional materials.
A notable example is the creation of liquid fluorescent materials from "ionic liquidized-naphthalenesulfonamide". rsc.org These organic salts exhibit strong green fluorescence and solvent-dependent photoluminescence, opening doors for applications in sensors, imaging agents, and optoelectronic devices. rsc.org Furthermore, derivatives of naphthalene (B1677914) sulfonate have been used to create polymers with unique properties, such as β-naphthalene sulfonate formaldehyde condensates grafted with polyether molecules. semanticscholar.org Future research could specifically investigate the photophysical properties of this compound to determine its suitability for similar applications in materials science, moving beyond its traditional biomedical context.
Advanced In Vitro Model Systems for Biological Activity Screening
The preclinical evaluation of compounds like this compound is rapidly evolving beyond traditional two-dimensional (2D) cell cultures. labmanager.com Advanced in vitro models that more accurately mimic human physiology are being adopted to improve the prediction of a compound's efficacy and toxicity before clinical trials. nih.govnih.gov
Key advanced model systems include:
3D Cell Cultures: Three-dimensional models such as spheroids and organoids better represent the in vivo environment, including complex cell-cell and cell-matrix interactions. nih.govnih.govmoleculardevices.comcorning.com These models have shown superiority over 2D cultures for assessing drug responses. labmanager.com
Organs-on-Chips (OoCs): These microfluidic devices culture living cells in continuously perfused microchannels, simulating the functions of human organs like the lung, liver, and kidney. thno.orgnih.govsciencedaily.com Multi-organ-on-a-chip (MOC) systems can even model the interactions between different organs, providing insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net
These technologies provide more biologically relevant data, helping to reduce the reliance on animal testing and lower the high attrition rates of drug candidates in clinical trials. nih.govnih.govnih.gov
Table 2: Overview of Advanced In Vitro Models for Compound Screening
| Model System | Description | Key Advantages |
| Spheroids | Self-assembled, spherical aggregates of cells. moleculardevices.com | More accurately mimics tumor microenvironments and tissue structures than 2D cultures. |
| Organoids | Tiny, self-organized 3D tissue cultures derived from stem cells. moleculardevices.com | Can replicate the complex structure and function of an organ, allowing for patient-specific drug testing. corning.com |
| Organs-on-Chips (OoCs) | Microfluidic devices that simulate the mechanical and physiological environment of human organs. thno.orgnih.gov | Enables real-time monitoring of tissue responses and modeling of organ-level functions. thno.orgnih.gov |
| 3D Bioprinting | Creates complex tissue structures layer-by-layer using bio-inks containing living cells. nih.gov | Allows for the precise construction of custom tissue architectures for specialized screening assays. |
Collaborative Interdisciplinary Research Initiatives for Comprehensive Understanding
The complexity of modern drug discovery and materials science necessitates a shift away from siloed research efforts towards large-scale, collaborative initiatives. starmind.ai Bringing a new drug to market is a long and expensive process, and partnerships between universities, government, and industry are essential to optimize resources and accelerate innovation. wikipedia.orgnih.gov
Future progress in understanding and utilizing this compound will depend on interdisciplinary collaborations that bring together experts from various fields:
Medicinal Chemists & Biologists: To synthesize novel derivatives and evaluate their biological activity.
Computational Scientists: To apply AI and ML for predictive modeling and data analysis. starmind.ai
Chemical Engineers: To develop and scale up sustainable and green synthesis processes.
Materials Scientists: To explore non-biomedical applications for the compound.
Toxicologists & Clinicians: To translate preclinical findings using advanced in vitro models.
Open-science projects and joint research initiatives, which pool resources and share data, can significantly improve research efficiency and increase the probability of generating innovative therapeutics and materials. nih.govmorningstar.com
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for [(4-Bromonaphthyl)sulfonyl]benzylamine, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via sulfonylation of benzylamine derivatives with 4-bromonaphthalene-1-sulfonyl chloride. A typical procedure involves reacting 4-(Boc-aminomethyl)benzylamine with sulfonyl chlorides in dichloromethane (DCM), followed by Boc deprotection using trifluoroacetic acid (TFA) . Purity optimization requires iterative column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm sulfonamide linkage (δ ~7.8–8.2 ppm for aromatic protons adjacent to sulfonyl group) and bromonaphthyl integration .
- IR : Peaks at ~1350 cm (S=O asymmetric stretch) and 1150 cm (S=O symmetric stretch) .
- UV-Vis : Absorbance at λ ~280 nm (naphthyl π→π* transitions) .
Q. What are the primary applications of this compound in early-stage drug discovery?
- Methodological Answer : It serves as a precursor for sulfonamide-based inhibitors (e.g., targeting CXCR4 or monoamine oxidases) due to its electron-withdrawing bromonaphthyl group, which enhances binding to hydrophobic pockets . For activity assays, use radiolabeled ligand displacement or surface plasmon resonance (SPR) to measure binding affinities (K values) .
Advanced Research Questions
Q. How do para-substitutions on the benzylamine moiety influence the compound’s binding affinity to enzymes like monoamine oxidase A (MAO-A)?
- Methodological Answer : Perform QSAR analysis using van der Waals volume (V) and Hammett σ constants. For example, bulkier substituents (e.g., -Br) reduce binding to MAO-A Ser209 mutants due to steric clashes, as shown in kinetic studies with values spanning 0.5–50 μM . Use site-directed mutagenesis and X-ray crystallography to map binding pockets .
Q. What experimental strategies resolve contradictions in reported binding affinities of sulfonamide derivatives?
- Methodological Answer : Discrepancies arise from buffer composition (e.g., ionic strength affecting electrostatic interactions) or detection limits. Standardize conditions using:
- Hyperpolarized NMR : Simultaneous 4-channel detection to compare relaxation rates (R) under identical ligand concentrations .
- Competitive binding assays : Co-incubate with reference ligands (e.g., benzamidine) to normalize data .
Q. How does this compound participate in catalytic systems, such as single-atom catalyst synthesis?
- Methodological Answer : The bromonaphthyl group stabilizes Fe-N-C single-atom catalysts during pyrolysis. In Fe-ZIF systems, benzylamine derivatives prevent nanoparticle aggregation, confirmed by TEM and XRD . Optimize catalyst performance by varying pyrolysis temperature (700–900°C) and benzylamine loading (5–20 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
